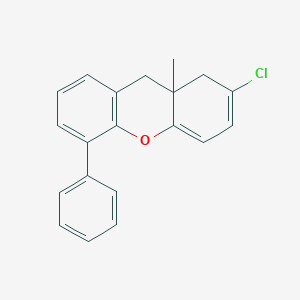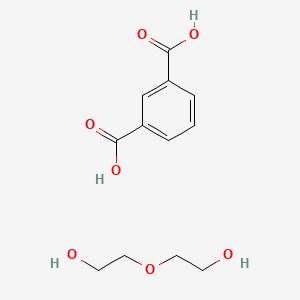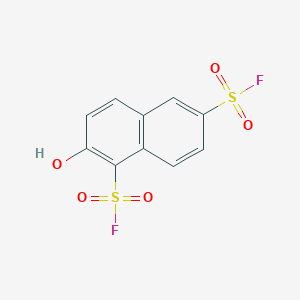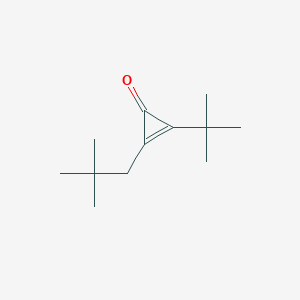
2-Chloro-9A-methyl-5-phenyl-9,9A-dihydro-1H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9A-methyl-5-phenyl-9,9A-dihydro-1H-xanthene is a chemical compound that belongs to the xanthene family Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9A-methyl-5-phenyl-9,9A-dihydro-1H-xanthene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-chlorobenzaldehyde with 9A-methyl-5-phenyl-9,9A-dihydro-1H-xanthene-4-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and increase the yield. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-9A-methyl-5-phenyl-9,9A-dihydro-1H-xanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-9A-methyl-5-phenyl-9,9A-dihydro-1H-xanthene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-9A-methyl-5-phenyl-9,9A-dihydro-1H-xanthene and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, some derivatives may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-9A-methyl-5-(propan-2-yl)-9,9A-dihydro-1H-xanthene
- 2-Chloro-9A-methyl-5-(4-methoxyphenyl)-9,9A-dihydro-1H-xanthene
Uniqueness
2-Chloro-9A-methyl-5-phenyl-9,9A-dihydro-1H-xanthene is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61075-22-7 |
|---|---|
Molekularformel |
C20H17ClO |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
2-chloro-9a-methyl-5-phenyl-1,9-dihydroxanthene |
InChI |
InChI=1S/C20H17ClO/c1-20-12-15-8-5-9-17(14-6-3-2-4-7-14)19(15)22-18(20)11-10-16(21)13-20/h2-11H,12-13H2,1H3 |
InChI-Schlüssel |
YAPQCAFACUAJDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3=C(C(=CC=C3)C4=CC=CC=C4)OC1=CC=C(C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)



![Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-](/img/structure/B14599431.png)
![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)


![1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole](/img/structure/B14599461.png)



